molecular formula C16H12S B1653001 2,3-Diphenylthiophene CAS No. 16939-12-1

2,3-Diphenylthiophene

Cat. No.: B1653001
CAS No.: 16939-12-1
M. Wt: 236.3 g/mol
InChI Key: RZFOAVRHEGQZRV-UHFFFAOYSA-N
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Description

2,3-Diphenylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 3 positions of the thiophene ring. Thiophenes are known for their aromatic properties and are widely studied for their applications in various fields, including organic electronics and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism can yield 2-bromo-3,3-difluoroallyl benzyl sulfide, which upon further reactions, forms this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Comparison with Similar Compounds

2,3-Diphenylthiophene can be compared with other thiophene derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of materials with tailored optical and electronic characteristics .

Properties

IUPAC Name

2,3-diphenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFOAVRHEGQZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384320
Record name 2,3-diphenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16939-12-1
Record name 2,3-diphenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4,5-diphenyl-2-thiophenecarboxylic acid (28 g, 0.1 mol) prepared as described above was heated to 220–230° C. until the evolution of carbon dioxide ceased. The residue was diluted in water and extracted with 100 mL of benzene. The organic phase was dried over MgSO4 and evaporated off to give the crystallized product. Yield 22.45 g (95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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